

In-Depth Technical Guide: Pharmacological Properties of Clofutriben

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofutriben (formerly known as SPI-62 or ASP3662) is a potent, selective, and orally bioavailable small molecule inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β -HSD1, Clofutriben effectively reduces intracellular cortisol levels in target tissues, offering a promising therapeutic approach for a range of conditions characterized by glucocorticoid excess. This technical guide provides a comprehensive overview of the pharmacological properties of Clofutriben, including its mechanism of action, pharmacokinetics, and clinical and preclinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Excess glucocorticoid activity is implicated in the pathophysiology of numerous diseases, including Cushing's syndrome, autonomous cortisol secretion, and Polymyalgia Rheumatica (PMR), and contributes to the adverse effects of therapeutic glucocorticoid administration. The enzyme 11β -HSD1 plays a crucial role in amplifying glucocorticoid action at the tissue level by regenerating active cortisol from circulating inactive cortisone. Tissues with high expression of 11β -HSD1, such as the liver, adipose tissue, and brain, are particularly susceptible to the effects of excess intracellular cortisol.







Clofutriben is a novel therapeutic agent designed to specifically target and inhibit 11β-HSD1. Its high potency and selectivity offer the potential to mitigate the detrimental effects of glucocorticoid excess while minimizing off-target effects. This document synthesizes the current knowledge on the pharmacological properties of **Clofutriben**, drawing from preclinical studies and clinical trials.

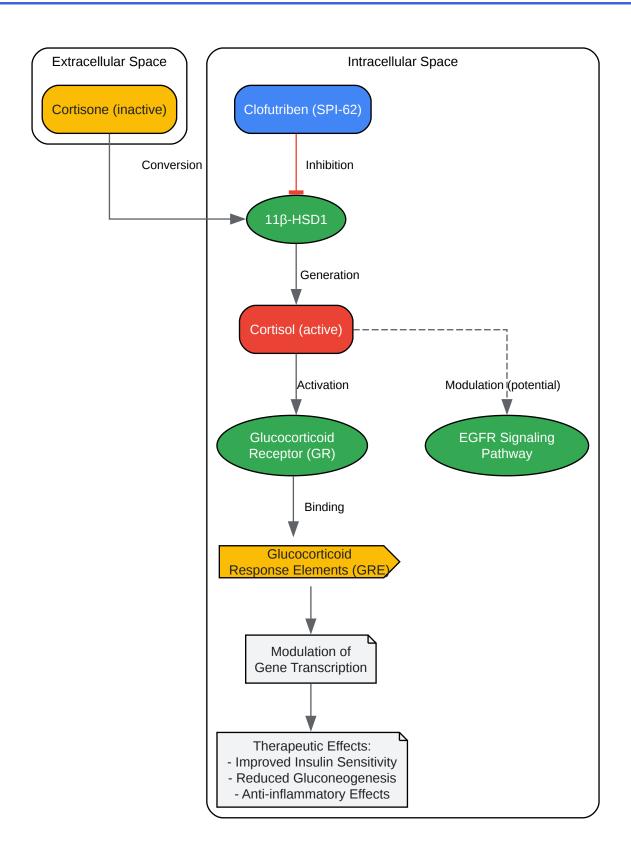
Mechanism of Action

Clofutriben's primary mechanism of action is the potent and selective inhibition of the 11β-HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol within target cells, thereby reducing the local concentration of active glucocorticoids and their subsequent activation of glucocorticoid receptors (GR).

Signaling Pathway

The inhibition of 11β -HSD1 by **Clofutriben** initiates a cascade of downstream effects. By reducing intracellular cortisol, **Clofutriben** modulates the expression of glucocorticoid-responsive genes, leading to improvements in metabolic parameters and a reduction in inflammatory responses. Recent evidence also suggests a potential interplay between glucocorticoid signaling and the Epidermal Growth Factor Receptor (EGFR) pathway, which may be indirectly influenced by 11β -HSD1 inhibition.





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Mechanism of action of Clofutriben.



Pharmacological Data

In Vitro Potency

Parameter	Value	Reference
Ki (human 11β-HSD1)	5.3 nM	[1]

No publicly available data for IC50 or EC50 values were found at the time of this review.

Pharmacokinetics

Clofutriben exhibits complex and nonlinear pharmacokinetics, which is attributed to target-mediated drug disposition (TMDD). This phenomenon involves the high-affinity binding of the drug to its pharmacological target, 11β -HSD1, influencing its distribution and clearance. Pharmacokinetic studies support a once-daily oral dosing regimen.[2]

Preclinical Data

Preclinical studies in mouse models have demonstrated the potential of **Clofutriben** to mitigate the adverse effects of exogenous corticosteroid administration. These studies have shown that **Clofutriben** can prevent increases in food consumption, body weight gain, skin atrophy, insulin resistance, and skeletal myoatrophy, and improve grip strength in a dose-dependent manner.

Clinical Data

The Phase II RESCUE (NCT05307328) trial evaluated the efficacy and safety of **Clofutriben** in patients with ACTH-dependent Cushing's syndrome. The key findings from this study are summarized below.



Endpoint	Clofutriben (6 mg/day)	Placebo	Reference
Primary Endpoint			
Mean Urinary Cortisol/Cortisone Metabolite Ratio (at Week 6)	0.21 ± 0.091	2.01 ± 0.263	[3][4]
Key Secondary Endpoints (at Week 6)			
HbA1c Reduction	-0.6%	-0.2%	[3]
Systolic Blood Pressure Decrease	-8 mmHg	-3 mmHg	[3]
LDL Cholesterol Change	-25 mg/dL	+29 mg/dL	[3]
Osteocalcin Increase	+6 mg/L	+0.1 mg/L	[3]
Normalization of Urinary Free Cortisol (>1.5x ULN at baseline)	3 of 8 patients (37.5%)	0 of 6 patients (0%)	[3][4]
Reduction in Concomitant Medications for Type 2 Diabetes	4 patients	-	[3][4]
Reduction in Concomitant Medications for Hypertension	4 patients	-	[3][4]

Interim results from the RESCUE trial also indicated that over 60% of patients treated with **Clofutriben** experienced normalization of urine free cortisol levels.[5] Importantly, the treatment was well-tolerated, with no evidence of adrenal insufficiency.[3]



Experimental Protocols RESCUE Phase II Clinical Trial (NCT05307328)

Objective: To evaluate the pharmacologic effect, efficacy, and safety of **Clofutriben** in subjects with ACTH-dependent Cushing's syndrome.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.

Patient Population: Adults with a documented diagnosis of ACTH-dependent Cushing's syndrome (including Cushing's disease and ectopic ACTH secretion) and evidence of active and consistent cortisol excess. Key comorbidities included type 2 diabetes, impaired glucose tolerance, hypertension, hyperlipidemia, or osteopenia.

Treatment Regimen:

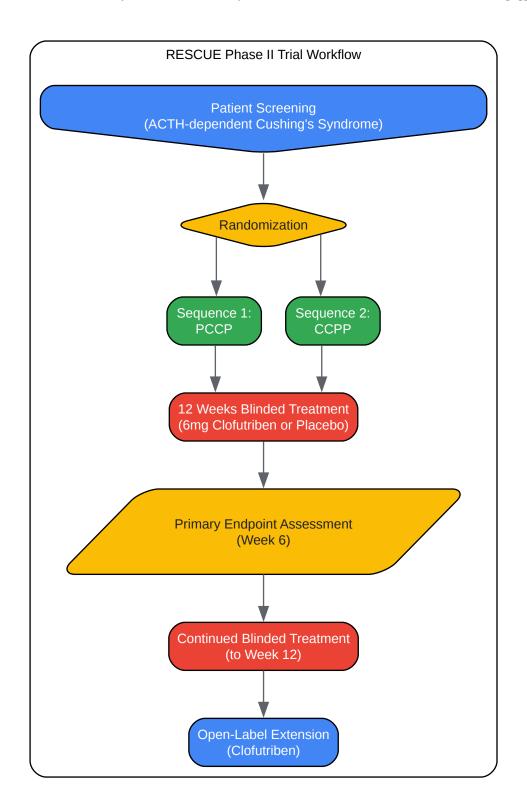
- Patients were randomized to receive either oral Clofutriben (6 mg/day) or a matching placebo.
- The study involved two 12-week treatment periods in blinded sequences (e.g., Placebo-Clofutriben-Clofutriben-Placebo or Clofutriben-Clofutriben-Placebo-Placebo), with each letter representing a 6-week period.[3][4]
- Upon completion of the blinded phases, patients were offered open-label treatment with **Clofutriben**.

Endpoints:

- Primary Endpoint: Urinary ratio of cortisol and cortisone metabolites at Week 6, serving as a biomarker for hepatocellular 11β-HSD1 activity.[3][4]
- Key Exploratory Endpoints (at Week 6):
 - Change in HbA1c in patients with type 2 diabetes.
 - Change in systolic blood pressure.
 - Change in LDL cholesterol.



- Change in osteocalcin.
- Normalization of urinary free cortisol in patients with elevated baseline levels.[3][4]



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RESCUE Phase II Trial Workflow.

Conclusion

Clofutriben is a promising, potent, and selective 11β-HSD1 inhibitor with a well-defined mechanism of action. By reducing intracellular cortisol levels, it has demonstrated the potential to provide clinical benefits in conditions of glucocorticoid excess, such as Cushing's syndrome, without causing adrenal insufficiency. The quantitative data from the RESCUE Phase II trial are encouraging and support the continued development of **Clofutriben** as a novel therapeutic agent. Further research is warranted to fully elucidate its long-term efficacy and safety profile and to explore its therapeutic potential in other glucocorticoid-mediated diseases.

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